molecular formula C22H22N2O6 B3541070 ethyl (2-methoxy-4-{[1-(3-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenoxy)acetate

ethyl (2-methoxy-4-{[1-(3-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenoxy)acetate

Cat. No.: B3541070
M. Wt: 410.4 g/mol
InChI Key: IKHLIMALTRMJGD-BOPFTXTBSA-N
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Description

Ethyl (2-methoxy-4-{[1-(3-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenoxy)acetate is a useful research compound. Its molecular formula is C22H22N2O6 and its molecular weight is 410.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.14778643 g/mol and the complexity rating of the compound is 679. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body

Mode of Action

It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions . These interactions may lead to changes in the conformation or activity of the target, resulting in altered cellular functions .

Biochemical Pathways

Similar compounds have been known to affect various metabolic and signaling pathways . The downstream effects of these pathway alterations can include changes in gene expression, protein synthesis, and cellular metabolism .

Pharmacokinetics

Similar compounds are typically absorbed through the gastrointestinal tract, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine . These properties can significantly impact the bioavailability of the compound .

Result of Action

Similar compounds have been known to induce various cellular responses, including changes in cell growth, differentiation, and apoptosis . These effects can have significant implications for the treatment of various diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include pH, temperature, and the presence of other compounds . For example, changes in pH can affect the ionization state of the compound, potentially altering its interaction with its targets . Similarly, changes in temperature can affect the compound’s stability and solubility .

Properties

IUPAC Name

ethyl 2-[2-methoxy-4-[(Z)-[1-(3-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6/c1-4-29-20(25)13-30-18-9-8-15(12-19(18)28-3)11-17-21(26)23-24(22(17)27)16-7-5-6-14(2)10-16/h5-12H,4,13H2,1-3H3,(H,23,26)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHLIMALTRMJGD-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=CC(=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=CC(=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (2-methoxy-4-{[1-(3-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenoxy)acetate
Reactant of Route 2
Reactant of Route 2
ethyl (2-methoxy-4-{[1-(3-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenoxy)acetate
Reactant of Route 3
Reactant of Route 3
ethyl (2-methoxy-4-{[1-(3-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenoxy)acetate
Reactant of Route 4
ethyl (2-methoxy-4-{[1-(3-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenoxy)acetate
Reactant of Route 5
Reactant of Route 5
ethyl (2-methoxy-4-{[1-(3-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenoxy)acetate
Reactant of Route 6
Reactant of Route 6
ethyl (2-methoxy-4-{[1-(3-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenoxy)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.